molecular formula C17H16N2O5S B2592710 (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865175-00-4

(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2592710
CAS No.: 865175-00-4
M. Wt: 360.38
InChI Key: MEOLJBJLNIYLTO-ZCXUNETKSA-N
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Description

(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves a multi-step process. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the allyl group and the dioxine moiety. The final step involves the esterification to form the methyl ester. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological molecules in specific ways, potentially leading to new insights into biochemical pathways and mechanisms .

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions might make it a candidate for drug development .

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a potential candidate for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, potentially altering biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate include other benzo[d]thiazole derivatives and compounds containing the dioxine moiety. These compounds may share some structural features and reactivity patterns .

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-3-6-19-12-5-4-11(16(21)22-2)9-14(12)25-17(19)18-15(20)13-10-23-7-8-24-13/h3-5,9-10H,1,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOLJBJLNIYLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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